molecular formula C7H10N2O2S B110531 3-Amino-4-methylbenzenesulfonamide CAS No. 6274-28-8

3-Amino-4-methylbenzenesulfonamide

Cat. No.: B110531
CAS No.: 6274-28-8
M. Wt: 186.23 g/mol
InChI Key: HCZDHXMDYWZPPN-UHFFFAOYSA-N
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Description

3-Amino-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

The primary target of 3-Amino-4-methylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound, like other sulfonamides, exhibits its pharmacological activities by inhibiting the activity of carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts the balance of carbon dioxide and bicarbonate ions in the body, affecting various physiological processes.

Biochemical Pathways

It is known that sulfonamides, in general, can interfere with thefolate synthesis pathway . By inhibiting dihydropteroate synthetase, they prevent the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of this compound are crucial in determining its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of carbonic anhydrase and dihydropteroate synthetase. This can lead to a decrease in the concentration of bicarbonate ions and disruption of nucleic acid synthesis, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-methylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and catalysts is becoming increasingly common to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3-Amino-4-chlorobenzenesulfonamide
  • 3-Amino-4-nitrobenzenesulfonamide
  • 3-Amino-4-methoxybenzenesulfonamide

Comparison: 3-Amino-4-methylbenzenesulfonamide is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 3-amino-4-chlorobenzenesulfonamide, the methyl derivative may exhibit different solubility, stability, and interaction with biological targets . These differences can be exploited in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-amino-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZDHXMDYWZPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284366
Record name 3-amino-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-28-8
Record name 3-Amino-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6274-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 36968
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6274-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36968
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methyl-3-nitrobenzenesulfonamide (2.1 g) and platinum oxide (210 mg) in methanol (50 ml) was stirred under hydrogen atmosphere at room temperature for 6 hours. The insoluble compound was filtered out, then the filtrate was concentrated. The residue was recrystallized from hexane/acetone to obtain the title compound (1.23 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-amino-4-methylbenzenesulfonamide formed in the body?

A: The research paper states that metahexamide is partially metabolized in the body to form this compound. Specifically, "half [of metahexamide] is hydrolyzed to the this compound derivative" []. While the exact mechanism isn't detailed in this paper, it suggests that enzymatic hydrolysis is the likely metabolic pathway.

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